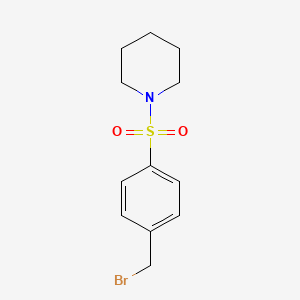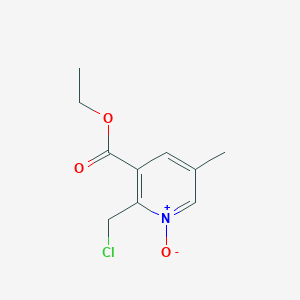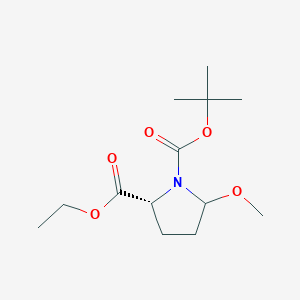![molecular formula C14H16N2O3 B13980424 4-(1-Oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)benzoic acid](/img/structure/B13980424.png)
4-(1-Oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)benzoic acid is a novel compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound belongs to the class of spiro compounds, which are characterized by a spiro-connected bicyclic system. The presence of both oxygen and nitrogen atoms in the spiro ring system imparts unique chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)benzoic acid typically involves multi-step organic synthesis. One common synthetic route includes the formation of the spiro ring system followed by the introduction of the benzoic acid moiety. The reaction conditions often involve the use of specific catalysts and reagents to facilitate the formation of the spiro ring and subsequent functionalization.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-Oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Applications De Recherche Scientifique
4-(1-Oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)benzoic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Industry: The compound’s unique properties make it suitable for use in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(1-Oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)benzoic acid involves its interaction with specific molecular targets, such as protein tyrosine phosphatase 1B. By inhibiting this enzyme, the compound can modulate various signaling pathways involved in cellular growth, differentiation, and metabolism . The exact molecular interactions and pathways are still under investigation, but the compound’s ability to bind to and inhibit key enzymes is central to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
1-Oxa-3,8-diazaspiro[4.5]decan-2-one: Another spiro compound with a similar ring structure but different functional groups.
8-(2-Phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one: A compound with a phenylethyl group, which imparts different chemical and biological properties.
Uniqueness
4-(1-Oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)benzoic acid is unique due to the presence of the benzoic acid moiety, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other spiro compounds and contributes to its potential as a versatile intermediate in organic synthesis and a promising candidate for therapeutic applications.
Propriétés
Formule moléculaire |
C14H16N2O3 |
|---|---|
Poids moléculaire |
260.29 g/mol |
Nom IUPAC |
4-(1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)benzoic acid |
InChI |
InChI=1S/C14H16N2O3/c17-13(18)11-3-1-10(2-4-11)12-9-14(19-16-12)5-7-15-8-6-14/h1-4,15H,5-9H2,(H,17,18) |
Clé InChI |
KQRJQUXXFRFZOO-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC12CC(=NO2)C3=CC=C(C=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![[4-(Benzyloxy)-5-methoxy-2-nitrophenyl]methanol](/img/structure/B13980422.png)




